molecular formula C7H12BrF3O B8625004 7-Bromo-1,1,1-trifluoroheptan-2-OL CAS No. 928211-20-5

7-Bromo-1,1,1-trifluoroheptan-2-OL

Cat. No.: B8625004
CAS No.: 928211-20-5
M. Wt: 249.07 g/mol
InChI Key: FXCSAUJFOKTZGC-UHFFFAOYSA-N
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Description

7-Bromo-1,1,1-trifluoroheptan-2-OL is a useful research compound. Its molecular formula is C7H12BrF3O and its molecular weight is 249.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Organic Synthesis

7-Bromo-1,1,1-trifluoroheptan-2-OL is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for producing complex organic molecules.

Key Reactions

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Formation of Fluorinated Compounds : The trifluoromethyl group enhances the reactivity of the compound, facilitating the synthesis of fluorinated derivatives which are crucial in pharmaceuticals and agrochemicals .

Material Science Applications

In material science, this compound is explored for its potential in developing advanced materials such as ion-exchange membranes and polymer composites.

Case Study: Ion-Exchange Membranes

Recent studies have investigated the use of this compound in fabricating ion-exchange membranes. These membranes are essential for applications in electrochemical cells and water treatment processes. The incorporation of brominated compounds has been shown to enhance membrane performance by improving ion conductivity and selectivity .

The versatility of this compound has been highlighted in various research articles:

  • Organic Synthesis Studies : Research indicates that this compound serves as a vital building block for synthesizing complex organic molecules that have pharmaceutical relevance .
  • Membrane Technology : Investigations into ion-exchange membranes have shown that integrating brominated compounds leads to enhanced electrochemical properties, which are critical for improving the efficiency of energy conversion devices .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the seventh carbon undergoes nucleophilic substitution (SN2) under basic conditions. This reaction is critical for introducing new functional groups or extending carbon chains.

Reaction Type Reagents/Conditions Product Application
Bromine displacementKOH/ethanol, 60°C, 12 h7-Hydroxy-1,1,1-trifluoroheptan-2-OLSynthesis of diols for polymer precursors
AlkylationGrignard reagents (RMgX), THFR-substituted heptanol derivativesPharmaceutical intermediate synthesis

Oxidation and Reduction Pathways

The hydroxyl group at the second carbon participates in redox reactions:

Oxidation

Controlled oxidation converts the alcohol to a ketone, though the trifluoromethyl group inhibits over-oxidation:
7-Bromo-1,1,1-trifluoroheptan-2-OLPCC, CH2Cl225C7-Bromo-1,1,1-trifluoroheptan-2-one\text{this compound} \xrightarrow[\text{PCC, CH}_2\text{Cl}_2]{25^\circ\text{C}} \text{7-Bromo-1,1,1-trifluoroheptan-2-one}
This ketone derivative (CAS 647831-24-1) is a key intermediate in Friedel-Crafts acylations .

Reduction

The compound resists reduction at the trifluoromethyl group but reduces at the ketone stage (if oxidized first) using NaBH₄ or LiAlH₄.

Polymerization and Crosslinking

The compound’s bromoalkyl chain enables its incorporation into polymer backbones. A notable application involves:

Friedel-Crafts Alkylation

Reacting with aromatic hydrocarbons (e.g., p-terphenyl) in the presence of trifluoromethanesulfonic acid (TFSA):

p-Terphenyl + 7-Bromo-1,1,1-trifluoroheptan-2-oneTFSA, DCM0CrtBromoalkyl-tethered polymer (p-TPBr)\text{p-Terphenyl + 7-Bromo-1,1,1-trifluoroheptan-2-one} \xrightarrow[\text{TFSA, DCM}]{0^\circ\text{C} \rightarrow \text{rt}} \text{Bromoalkyl-tethered polymer (p-TPBr)}

This reaction forms a precursor for anion-exchange membranes used in electrochemical devices .

Quaternary Ammonium Functionalization

p-TPBr undergoes nucleophilic substitution with trimethylamine:

p-TPBr + (CH3)3NDMSO, 40C12 hp-TPQA (cation-conducting polymer)\text{p-TPBr + (CH}_3\text{)}_3\text{N} \xrightarrow[\text{DMSO, 40}^\circ\text{C}]{12\ \text{h}} \text{p-TPQA (cation-conducting polymer)}

The product exhibits enhanced ionic conductivity (≥120 mS cm⁻¹ at 80°C) in alkaline fuel cells .

Hydrolysis and Stability

This compoundNaOH, H2O80C1,1,1-Trifluoroheptane-2,7-diol\text{this compound} \xrightarrow[\text{NaOH, H}_2\text{O}]{80^\circ\text{C}} \text{1,1,1-Trifluoroheptane-2,7-diol}

This diol is a building block for fluorinated polyesters.

Comparative Reactivity Table

Functional Group Reactivity Influence of CF₃
C-BrHigh (SN2 susceptibility)Minimal steric/electronic effects
-OHModerate (hydrogen bonding)Electron-withdrawing effect stabilizes conjugate base
CF₃Inert under standard conditionsEnhances thermal/oxidative stability

Mechanistic Insights

  • Acylation-Hydrolysis Synthesis : The compound is synthesized via acylation of 6-bromohexanoyl chloride with trifluoroacetic anhydride, followed by hydrolysis. The CF₃ group stabilizes the intermediate acylated species, directing regioselectivity .

  • Electrophilic Aromatic Substitution : In polymer synthesis, the ketone derivative acts as an electrophile, reacting with electron-rich aromatics in TFSA-mediated Friedel-Crafts reactions .

Properties

CAS No.

928211-20-5

Molecular Formula

C7H12BrF3O

Molecular Weight

249.07 g/mol

IUPAC Name

7-bromo-1,1,1-trifluoroheptan-2-ol

InChI

InChI=1S/C7H12BrF3O/c8-5-3-1-2-4-6(12)7(9,10)11/h6,12H,1-5H2

InChI Key

FXCSAUJFOKTZGC-UHFFFAOYSA-N

Canonical SMILES

C(CCC(C(F)(F)F)O)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Subsequent treatment of 6-bromo-hexanal with trimethyl(trifluoromethyl)silane in the presence of a catalytic amount of tertrabutyl ammonium fluoride (TBAF) resulted in the nucleophilic addition to the carbonyl and afforded the corresponding α-trifluoromethyl alcohol in a single step, a modification of Krishnamurti et al., J. Org. Chem. 1991, 56, 984. A 1.12 g sample of 6-bromo-hexanal (6.26 mmol) was combined with 8 mL freshly distilled THF and trimethyl(trifluoromethyl)silane (1.07 g, 7.51 mmol), all in a 50 mL round bottomed flask under a nitrogen atmosphere. The solution was allowed to stir for 20 min at rt and then cooled to 0° C. for 15 min prior to the addition of 20 mg of TBAF. After observation of initial yellow color formation, the ice bath was removed and solution allowed to warm to room temperature and stirred overnight. Disappearance of the carbonyl band of the starting material was confirmed by FTIR. The resulting reaction mixture was hydrolyzed upon addition of 1 mL of 5 M HCl followed by stirring at rt for 5 hr. The resulting reaction mixture was extracted with Et2O (3×75 mL), washed with di-H2O (50 mL), washed with brine (50 mL) and dried over MgSO4. The resulting organic layer was concentrated to afford the desired product (1.48 g). FTIR: 3283, 2946, 2862, 1633, 1463, 1379, 1272, 1161, 1118, 841 cm−1; 19F NMR—79.93 δ (d, J=7, CF3); 1H NMR: 4.09 (t, J=6, 1H), 3.43 (t, J=7, 2H), 2.35 (bs, 1-OH), 1.91 (t, J=7, 2H), 1.87–1.41 δ (m, 6H); 13C NMR: 121.7 (q, CF3), 82.3, 34.7, 28.7, 25.4, 23.0, 20.8 δ. Anal. Calcd for C7H12BrF3O: C, 33.76; H, 4.86. Found: C, 33.91; H, 4.57.
[Compound]
Name
α-trifluoromethyl alcohol
Quantity
0 (± 1) mol
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reactant
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6.26 mmol
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reactant
Reaction Step Two
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1.07 g
Type
reactant
Reaction Step Three
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1 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mg
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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